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Introduction to Fura-PE3

Fura-PE3, also known as Fura-2 Leakage Resistant (LR), is a ratiometric fluorescent indicator
dye used for the quantitative measurement of intracellular calcium concentrations ([Ca2*]i). As
a derivative of the widely used Fura-2, Fura-PE3 retains the advantageous spectral properties
that allow for ratiometric imaging while offering a significant improvement in cellular retention.
[1] One of the primary challenges with traditional calcium indicators like Fura-2 is their
propensity to leak from the cell cytoplasm and become compartmentalized within organelles
over time. Fura-PE3 is specifically designed to resist this leakage, enabling more stable and
prolonged measurements of cytosolic calcium levels, which is particularly beneficial for long-
term experiments.[1][2][3]

Upon binding to Ca?*, Fura-PE3 exhibits a shift in its excitation spectrum. The dye is excited at
two different wavelengths, typically 340 nm and 380 nm, while emission is monitored at a single
wavelength, around 510 nm. The ratio of the fluorescence intensities emitted upon excitation at
340 nm (Ca?*-bound) and 380 nm (Ca2*-unbound) is used to calculate the intracellular calcium
concentration. This ratiometric measurement method effectively minimizes issues such as
uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate
and reproducible results.[1][4]

Quantitative Data and Spectral Properties
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Summarized below are the key quantitative parameters for Fura-PE3. Due to the limited

availability of specific photophysical data for Fura-PE3 in the provided search results, values

for Fura-2 are included for comparison, as Fura-PE3 is designed to have similar spectral

properties. Researchers are advised to perform their own in situ calibration for the most

accurate quantitative measurements.

Property Fura-PE3 Fura-2 (for comparison)
Excitation Wavelength (Ca2*-
~335 nmI[5] ~335 nm|6]
bound)
Excitation Wavelength (Ca2*-
~364 nm[5] ~363 nm|[6]

free)

Emission Wavelength

~495-502 nm[5]

~510 nm[6][7]

Dissociation Constant (Kd) for
Ca2+

Not explicitly found in search
results. Often considered
similar to Fura-2. In situ
calibration is highly

recommended.

~145 nM (in vitro)[6]

Extinction Coefficient (g)

Not explicitly found in search

results.

27,000 M—cm~t at 363 nm
(Caz+-free) and 35,000
M-icm~t at 335 nm (Caz*-
bound)[6]

Quantum Yield (P)

Not explicitly found in search

results.

0.23 (Caz*-free) to 0.49 (Caz+-
bound)[3]

Fura-PE3 Signaling Pathway

The following diagram illustrates the principle of intracellular calcium measurement using Fura-

PE3 AM.
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Caption: Fura-PE3 AM cellular loading and calcium binding.

Experimental Protocols
Reagent Preparation and Storage

e Fura-PE3 AM Stock Solution:

o Prepare a 1-10 mM stock solution of Fura-PE3 AM in high-quality, anhydrous dimethyl
sulfoxide (DMSO).[5][8]

o Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

o Store the aliquots desiccated and protected from light at -20°C. Under these conditions,
the AM ester should be stable for several months.[5]

e Pluronic F-127 Stock Solution:

o Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.[8]
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o This solution can be stored at room temperature. It may solidify at lower temperatures and
can be warmed to dissolve.

e Loading Buffer:

o Use a buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a
HEPES-buffered saline solution (pH 7.2-7.4).[9] Avoid amine-containing buffers like Tris.[5]

Cell Loading with Fura-PE3 AM

This protocol is a general guideline and should be optimized for your specific cell type and
experimental conditions.

o Cell Preparation: Plate cells on coverslips or in multi-well imaging plates to allow for
microscopic observation. Ensure cells are healthy and adhere well to the substrate.[10]

e Prepare Loading Solution:
o On the day of the experiment, thaw an aliquot of the Fura-PE3 AM stock solution.

o For a final loading concentration of 1-5 uM Fura-PE3 AM, dilute the stock solution into the
loading buffer.[5]

o To aid in the dispersion of the AM ester, you can mix the Fura-PE3 AM stock solution with
an equal volume of 20% Pluronic F-127 before diluting it into the loading buffer. The final
concentration of Pluronic F-127 should be around 0.02%.[8]

e Cell Loading:
o Remove the culture medium from the cells and wash them once with the loading buffer.
o Add the Fura-PE3 AM loading solution to the cells.

o Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[5] The
optimal loading time and temperature should be determined empirically. Loading at room
temperature may reduce dye compartmentalization.[6]

e Washing and De-esterification:
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o After incubation, wash the cells twice with fresh, dye-free loading buffer to remove any
extracellular Fura-PE3 AM.[10]

o Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-
esterification of the AM ester by intracellular esterases.

o To reduce leakage of the de-esterified dye, an anion transport inhibitor such as probenecid
(1-2.5 mM) can be included in the buffer during and after loading.

Fluorescence Microscopy Setup and Configuration

e Microscope: An inverted epifluorescence microscope is typically used for live-cell imaging.

o Light Source: A light source capable of providing excitation light in the ultraviolet (UV) range
is required. A xenon arc lamp or a mercury arc lamp with appropriate filters, or a dedicated
LED light source are common choices.

o Excitation Filters: A filter wheel or a similar device is necessary to rapidly switch between the
two excitation wavelengths for Fura-PE3:

o 340 nm filter (for Ca2*-bound Fura-PE3)
o 380 nm filter (for Ca2*-free Fura-PE3)

 Dichroic Mirror: A dichroic mirror with a cutoff around 400 nm is needed to reflect the UV
excitation light towards the sample and transmit the emitted fluorescence to the detector.

o Emission Filter: A bandpass emission filter centered around 510 nm should be used to
collect the fluorescence signal from Fura-PE3.[10]

e Objective Lens: A high numerical aperture (NA) oil or water immersion objective lens is
recommended for optimal light collection and spatial resolution.

o Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, is required to detect
the fluorescence signals.

Data Acquisition and Analysis
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e Image Acquisition:

o Acquire images of the Fura-PE3 loaded cells, alternating between 340 nm and 380 nm

excitation.

o The exposure time for each wavelength should be optimized to obtain a good signal-to-
noise ratio without causing significant phototoxicity or photobleaching.

e Background Subtraction: For each image, subtract the background fluorescence measured
from a region of the coverslip without any cells.

o Ratio Calculation: Calculate the ratio (R) of the background-subtracted fluorescence
intensities: R = (Intensity at 340 nm excitation) / (Intensity at 380 nm excitation)

e Calcium Concentration Calculation: The intracellular calcium concentration can be calculated
using the Grynkiewicz equation: [Ca?*] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380/
F_bound_380) Where:

Kd: The dissociation constant of Fura-PE3 for Ca2*. This should be determined

[e]

experimentally in your system.

R: The measured fluorescence ratio.

[e]

Rmin: The ratio in the absence of Ca?* (determined during calibration).

(¢]

Rmax: The ratio at saturating Ca2* concentrations (determined during calibration).

[¢]

o

F free_380/F _bound_380: The ratio of fluorescence intensities at 380 nm excitation for
Caz*-free and Ca2*-bound dye, respectively (determined during calibration).

In Situ Calibration Protocol

To obtain accurate quantitative [Ca2*]i measurements, it is essential to perform an in situ
calibration of Fura-PE3 in the same cell type and under the same experimental conditions.

o Determine Rmin:
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o At the end of an experiment, expose the cells to a calcium-free buffer containing a calcium
chelator such as EGTA (e.g., 5 mM).

o Add a calcium ionophore (e.g., 1 pM ionomycin) to allow the intracellular and extracellular
calcium concentrations to equilibrate.

o Measure the 340/380 nm fluorescence ratio; this value represents Rmin.

e Determine Rmax:

o Wash the cells and expose them to a buffer containing a high concentration of calcium
(e.g., 10 mM CacCl2).

o Add the calcium ionophore (e.g., 1 pM ionomycin).
o Measure the 340/380 nm fluorescence ratio; this value represents Rmax.
e Determine F_free 380/ F_bound_380:

o Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax
determination steps. The ratio of these values gives F_free_380 / F_bound_380.

Experimental Workflow

The following diagram outlines the key steps in a Fura-PE3 calcium imaging experiment.
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Caption: Experimental workflow for Fura-PE3 calcium imaging.
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Troubleshooting

e Low Fluorescence Signal:
o Increase the Fura-PE3 AM loading concentration or incubation time.
o Ensure the DMSO used for the stock solution is anhydrous.
o Check the alignment and intensity of the light source.

e High Background Fluorescence:
o Ensure thorough washing after dye loading.
o Use a high-quality, low-fluorescence imaging medium.

e Dye Compartmentalization:
o Lower the loading temperature (e.g., to room temperature).
o Reduce the loading time.

e Rapid Dye Leakage:

o Although Fura-PE3 is leakage-resistant, some leakage may still occur. Use an anion
transport inhibitor like probenecid.

By following these detailed protocols and guidelines, researchers can effectively utilize Fura-
PE3 for robust and accurate measurements of intracellular calcium dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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